REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[CH2:5][C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([O:13]C)=[O:12].[OH-].[Na+]>C(O)(C)C>[Cl:1][C:2]1[C:3]([F:23])=[C:4]([CH:20]=[CH:21][CH:22]=1)[CH2:5][C:6]1[C:7]([O:18][CH3:19])=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=1)[C:11]([OH:13])=[O:12] |f:1.2|
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Name
|
Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(CC=2C(=CC(=C(C(=O)OC)C2)OC)OC)C=CC1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
ADDITION
|
Details
|
activated carbon (Sirasagi A) (1.0 g) was added
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The reaction container and the filter were washed with isopropanol (5 mL)/water (5 mL) solution
|
Type
|
ADDITION
|
Details
|
Water (20 mL) and hexane (20 mL) were added to the obtained filtrate
|
Type
|
STIRRING
|
Details
|
after stirring
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
WASH
|
Details
|
The aqueous layer was washed again with hexane (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
methylisopropylketone (50 mL) was added
|
Type
|
ADDITION
|
Details
|
while adding 2 mol/L hydrochloric acid solution (10 mL) dropwise at 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 10% brine (20 mL)
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(CC=2C(=CC(=C(C(=O)O)C2)OC)OC)C=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |